8-(sec-butylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione
Description
The compound 8-(sec-butylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a purine dione derivative with distinct substituents:
- Position 3: Methyl group.
- Position 7: 3-Phenylpropyl chain, providing hydrophobicity and structural flexibility.
- Position 8: sec-Butylthio group, a sulfur-containing branched alkyl substituent.
The sec-butylthio group at position 8 distinguishes this compound from analogs with amino, halogen, or aromatic substituents. Its 3-phenylpropyl chain at position 7 contrasts with smaller benzyl or naphthylmethyl groups in related structures, suggesting unique physicochemical and target-binding properties .
Properties
IUPAC Name |
8-butan-2-ylsulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-4-13(2)26-19-20-16-15(17(24)21-18(25)22(16)3)23(19)12-8-11-14-9-6-5-7-10-14/h5-7,9-10,13H,4,8,11-12H2,1-3H3,(H,21,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPMGRNOCHWALA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)NC(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(sec-butylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine core, followed by the introduction of the sec-butylthio, methyl, and phenylpropyl groups through a series of substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often employs optimized reaction conditions and advanced purification techniques to achieve high efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
8-(sec-butylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
8-(sec-butylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 8-(sec-butylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Key structural analogs and their substituents are summarized below:
Key Observations :
- Position 8: The sec-butylthio group introduces steric bulk and sulfur-based electron effects, contrasting with smaller ethylthio () or amino groups (). Sulfur atoms may influence binding through hydrophobic interactions or hydrogen bonding .
Anti-Eg5 ATPase Activity
- ZINC06444857 () demonstrated potent Eg5 ATPase inhibition (IC50: 2.37 µM), attributed to its naphthylmethyl group at position 7 and imidazole-derived amino group at position 8. Molecular dynamics highlighted Tyr104 and Tyr352 residues as critical for binding .
- However, the sec-butylthio group’s hydrophobicity could compensate by stabilizing allosteric pocket interactions.
Anticancer Potential
- 8-Hydrazinyl Derivatives () showed reactivity with carbonyl compounds, suggesting utility as prodrugs or intermediates for cytotoxic agents. The target’s thioether group may offer metabolic stability over hydrazines .
- Linagliptin Impurities () with quinazolinylmethyl groups highlight the importance of aromaticity at position 7 for target engagement, though their therapeutic focus (antidiabetic vs. anticancer) differs .
Biological Activity
The compound 8-(sec-butylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione , also known by its CAS number 313470-41-6 , is a member of the purine family characterized by a complex structure that includes a purine base modified with various functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity
Research into the biological activity of This compound has identified several key areas of interest:
1. Anticancer Properties:
- Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of specific signaling pathways that are crucial for cancer cell proliferation and survival. For instance, it has been shown to induce apoptosis in breast cancer cells through the activation of caspase pathways.
2. Antimicrobial Activity:
- The compound has demonstrated antimicrobial properties against both gram-positive and gram-negative bacteria. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.
3. Enzyme Inhibition:
- Research has highlighted the potential of this purine derivative as an inhibitor of enzymes such as dihydrofolate reductase (DHFR), which plays a critical role in DNA synthesis and cellular replication. This inhibition could be leveraged for therapeutic strategies against rapidly dividing cells.
Case Studies
Several case studies provide insight into the biological effects of this compound:
-
Study on Anticancer Activity:
A study published in Cancer Letters explored the effects of this compound on MCF-7 breast cancer cells. Results showed a significant decrease in cell viability at concentrations above 10 µM after 48 hours, with flow cytometry analysis confirming increased apoptosis rates. -
Antimicrobial Efficacy:
In a publication in Journal of Antimicrobial Chemotherapy, the compound was tested against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.
The proposed mechanism of action for This compound involves:
-
Binding to Target Proteins:
The compound likely binds to specific proteins involved in cell cycle regulation and apoptosis, altering their function and leading to cell death in cancerous cells. -
Disruption of Metabolic Pathways:
By inhibiting key enzymes such as DHFR, the compound disrupts nucleotide synthesis, which is vital for DNA replication in both cancerous and bacterial cells.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Caffeine | Purine derivative | Stimulant effects; mild diuretic |
| Theophylline | Purine derivative | Bronchodilator; used in asthma treatment |
| 8-(sec-butylthio) derivative | Unique substitutions | Anticancer and antimicrobial properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
